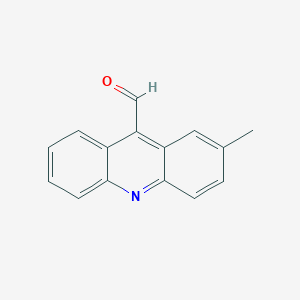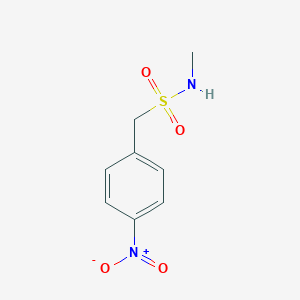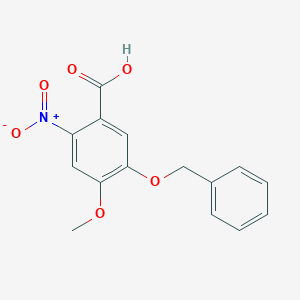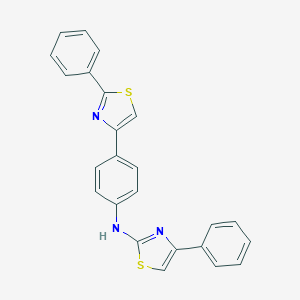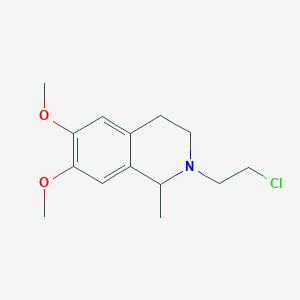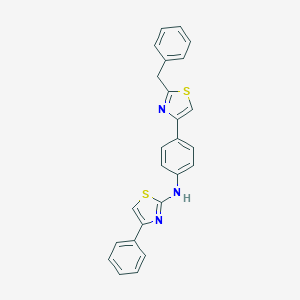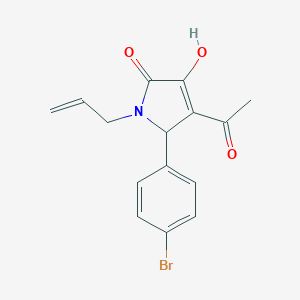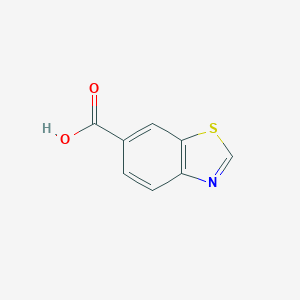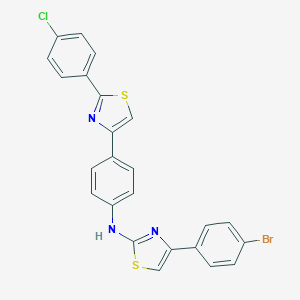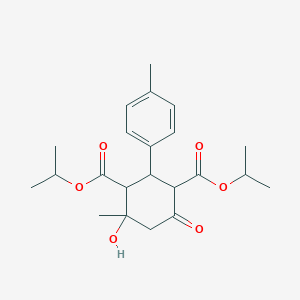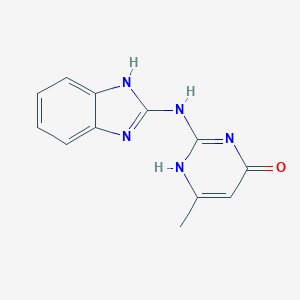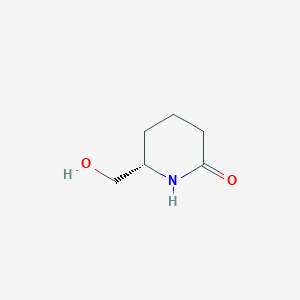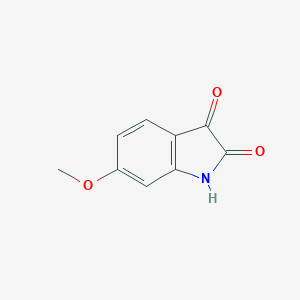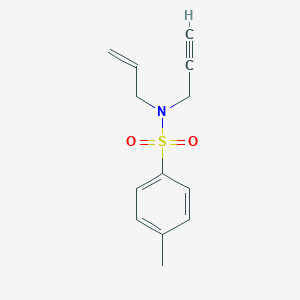
2,4-Dichloro-1-(((2,4-dichlorobenzyl)thio)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1-(((2,4-dichlorobenzyl)thio)methyl)benzene is a chemical compound that is widely used in scientific research for its diverse applications. This compound is also known as DCB, and it is a member of the benzene family. The chemical formula for DCB is C14H10Cl4S, and its molecular weight is 373.1 g/mol.
Wissenschaftliche Forschungsanwendungen
DCB has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as well as in the development of new drugs. DCB has been found to have antibacterial, antifungal, and antiviral properties, which make it a valuable tool in the study of infectious diseases. Additionally, DCB has been shown to have anticancer properties, making it a promising candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of DCB is not fully understood. However, it is believed that DCB works by inhibiting the biosynthesis of essential molecules in bacterial and fungal cells. This leads to the disruption of cell wall formation and ultimately, cell death.
Biochemische Und Physiologische Effekte
DCB has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. DCB has also been found to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DCB in lab experiments is its broad spectrum of activity against bacteria, fungi, and cancer cells. Additionally, DCB is relatively easy to synthesize and is readily available. However, one of the limitations of using DCB is its potential toxicity. DCB has been shown to be toxic to some types of cells, and caution should be taken when handling this compound.
Zukünftige Richtungen
There are many potential future directions for research on DCB. One area of interest is the development of new drugs based on DCB. DCB has been shown to have promising anticancer properties, and further research in this area could lead to the development of new cancer therapies. Additionally, DCB could be used in the development of new antibiotics to combat antibiotic-resistant bacteria. Finally, research on the mechanism of action of DCB could lead to a better understanding of how this compound works and how it could be used to treat a variety of diseases.
Synthesemethoden
DCB is synthesized through a series of chemical reactions. The starting material is 2,4-dichlorobenzyl chloride, which is reacted with sodium thiomethoxide to form 2,4-dichlorobenzyl thioether. This intermediate is then reacted with 2,4-dichlorobenzyl chloride again to form DCB.
Eigenschaften
CAS-Nummer |
6295-41-6 |
|---|---|
Produktname |
2,4-Dichloro-1-(((2,4-dichlorobenzyl)thio)methyl)benzene |
Molekularformel |
C14H10Cl4S |
Molekulargewicht |
352.1 g/mol |
IUPAC-Name |
2,4-dichloro-1-[(2,4-dichlorophenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C14H10Cl4S/c15-11-3-1-9(13(17)5-11)7-19-8-10-2-4-12(16)6-14(10)18/h1-6H,7-8H2 |
InChI-Schlüssel |
OSXGEIHFRWKWMQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
6295-41-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



